

Application Notes and Protocols for Divinyl Tetramethyldisiloxane in Addition-Cure Silicone Systems

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Compound of Interest

Compound Name: *Divinyl tetramethyldisiloxane*

Cat. No.: *B8804842*

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Introduction

Addition-cure silicone elastomers are a cornerstone in a multitude of advanced applications, from medical devices and drug delivery systems to high-performance coatings and electronics encapsulation. The curing process, based on the platinum-catalyzed hydrosilylation reaction, offers distinct advantages, including the absence of byproducts, low shrinkage, and excellent thermal stability.[1] **Divinyl tetramethyldisiloxane** (DVTMS) is a critical component in these systems, primarily serving as a vinyl source and a reactive diluent. Its precise incorporation allows for the tailored formulation of silicones with a wide range of physical and mechanical properties.[2]

These application notes provide a comprehensive overview of the role of DVTMS in the formulation of two-part addition-cure silicone systems. Detailed experimental protocols, quantitative data on material properties, and visualizations of the underlying chemical processes are presented to guide researchers in the development of bespoke silicone materials.

Principle of Addition Curing

The curing of addition-cure silicones is based on the hydrosilylation reaction, where a silicon-hydride (Si-H) group adds across a vinyl (Si-CH=CH₂) group in the presence of a platinum catalyst, typically Karstedt's catalyst.[2][3] This reaction forms a stable ethylene bridge between the polymer chains, leading to the formation of a cross-linked network.[4] DVTMS, with its two vinyl groups, can act as a chain extender or crosslinker, contributing to the final network structure.

Materials and Equipment

Materials:

- Vinyl-terminated polydimethylsiloxane (V-PDMS) (various viscosities)
- Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-PDMS copolymer) (hydride crosslinker)
- **Divinyl tetramethyldisiloxane (DVTMS)**
- Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)[5]
- Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control pot life)
- Reinforcing fillers (e.g., fumed silica) (optional, to enhance mechanical properties)
- Solvents (e.g., toluene, xylenes) (for cleaning and dilution)

Equipment:

- Analytical balance
- Mechanical stirrer or planetary mixer
- Vacuum chamber and pump for de-gassing
- Molds (e.g., aluminum, steel, or RTV silicone)
- Convection oven or heating press for curing

- Tensile tester
- Durometer (Shore A)
- Rheometer

Experimental Protocols

Protocol 1: Preparation of a Standard Two-Part Addition-Cure Silicone Elastomer

This protocol outlines the preparation of a general-purpose silicone elastomer. The ratio of vinyl to hydride groups is a critical parameter that influences the final properties of the elastomer.

Part A Formulation (Vinyl Component):

- To a clean, dry mixing vessel, add 100 parts by weight of vinyl-terminated polydimethylsiloxane (V-PDMS, e.g., 1000 cSt).
- Add 0.5-2 parts by weight of **divinyl tetramethyldisiloxane** (DVTMS). The amount can be varied to adjust the crosslink density and hardness of the final elastomer.
- Add a catalytic amount of Karstedt's catalyst, typically 5-10 ppm of platinum based on the total weight of Part A and Part B.[\[6\]](#)
- If a longer pot life is required, add an inhibitor (e.g., 0.01-0.1 parts by weight of 1-ethynyl-1-cyclohexanol).
- Mix the components thoroughly until a homogeneous mixture is obtained. A planetary mixer is recommended for uniform dispersion.

Part B Formulation (Hydride Component):

- To a separate clean, dry mixing vessel, add a calculated amount of the hydride crosslinker (PMHS-PDMS copolymer). The amount should be calculated to achieve a desired molar ratio of Si-H to vinyl groups (typically ranging from 1.2:1 to 2:1).[\[7\]](#)

- Add 100 parts by weight of vinyl-terminated polydimethylsiloxane (V-PDMS, e.g., 1000 cSt) to serve as the base polymer.
- Mix the components thoroughly until a homogeneous mixture is obtained.

Curing Procedure:

- Combine Part A and Part B in the desired mix ratio (typically 1:1 or 10:1 by weight).[8]
- Mix the two parts thoroughly, ensuring to scrape the sides and bottom of the mixing vessel to ensure a uniform blend.[8]
- De-gas the mixture in a vacuum chamber until all air bubbles are removed. The mixture will typically expand and then collapse.
- Pour the de-gassed mixture into a pre-heated mold.
- Cure the silicone in an oven at a specified temperature and time. A typical curing schedule is 150°C for 15-30 minutes.[7]
- Allow the mold to cool to room temperature before demolding the cured elastomer.

Protocol 2: Synthesis of Vinyl-Terminated Polydimethylsiloxane (V-PDMS) using DVTMS as an End-Capper

This protocol describes the synthesis of a vinyl-terminated PDMS polymer, a key ingredient in addition-cure formulations.

- In a reaction flask equipped with a stirrer and a nitrogen inlet, combine octamethylcyclotetrasiloxane (D₄) and a calculated amount of **divinyl tetramethyldisiloxane** (DVTMS) as the end-capping agent. The molar ratio of D₄ to DVTMS will determine the final molecular weight of the polymer.
- Add a catalytic amount of an acid or base catalyst (e.g., sulfuric acid or potassium hydroxide).

- Heat the mixture with stirring under a nitrogen atmosphere to the desired reaction temperature (typically 80-120°C).
- Monitor the reaction progress by measuring the viscosity or by spectroscopic methods (e.g., ^1H NMR) to follow the consumption of the cyclic monomers.
- Once the desired molecular weight is achieved, neutralize the catalyst. For acid catalysts, use a base like sodium bicarbonate. For base catalysts, use an acid like acetic acid.
- Filter the polymer to remove the neutralized catalyst salts.
- Strip the polymer under vacuum to remove any unreacted cyclic siloxanes and other volatile components.

Data Presentation

The following tables summarize the typical properties of addition-cure silicone elastomers formulated with **divinyl tetramethyldisiloxane**. The exact values will depend on the specific formulation, including the molecular weight of the polymers, the vinyl-to-hydride ratio, and the type and amount of filler used.

Table 1: Typical Physical Properties of an Unfilled Addition-Cure Silicone Elastomer

Property	Test Method	Typical Value
Hardness (Shore A)	ASTM D2240	30 - 60
Tensile Strength (MPa)	ASTM D412	5 - 9
Elongation at Break (%)	ASTM D412	300 - 700
Tear Strength (kN/m)	ASTM D624	15 - 30
Specific Gravity	ASTM D792	1.10 - 1.20
Linear Shrinkage (%)	ASTM D2566	< 0.1

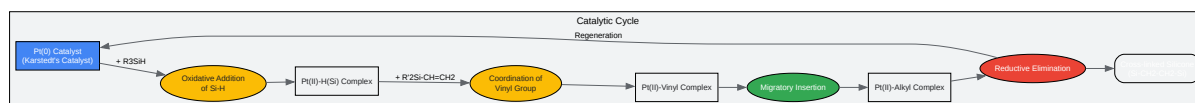
Table 2: Effect of Vinyl-to-Hydride Ratio on Mechanical Properties

Si-H:Vinyl Ratio	Hardness (Shore A)	Tensile Strength (MPa)	Elongation at Break (%)
1.2:1	35	6.5	650
1.5:1	45	7.8	500
2.0:1	55	8.5	400

Note: Data presented are illustrative and can vary based on the specific formulation.

Visualizations

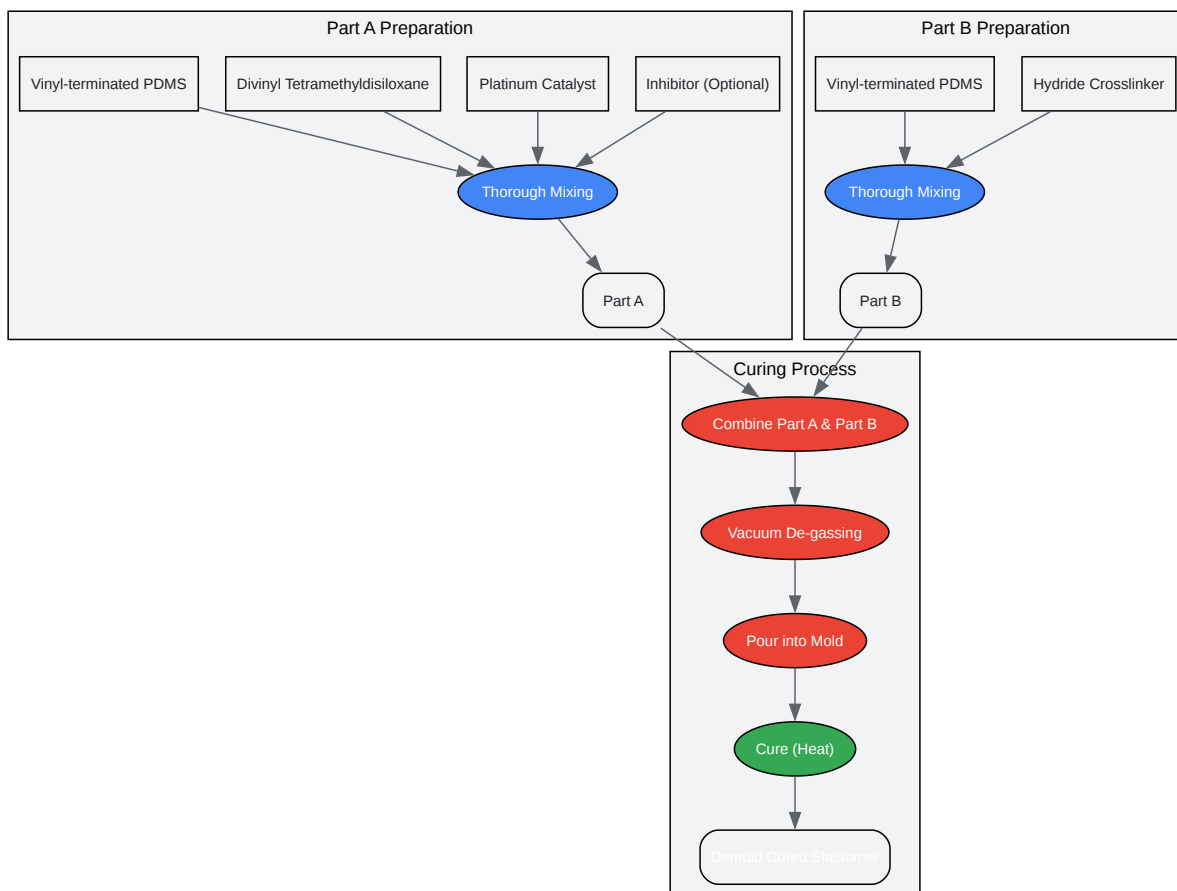
Platinum-Catalyzed Hydrosilylation Reaction Mechanism



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Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow for Preparation of Addition-Cure Silicone



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